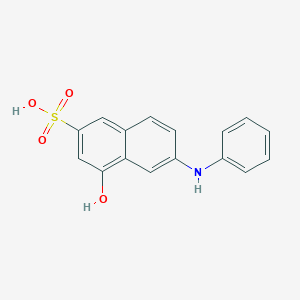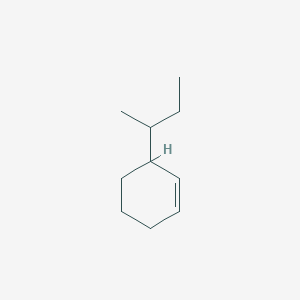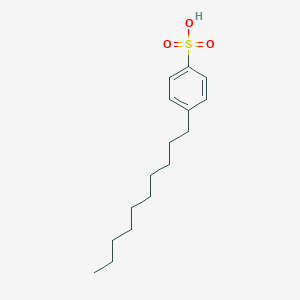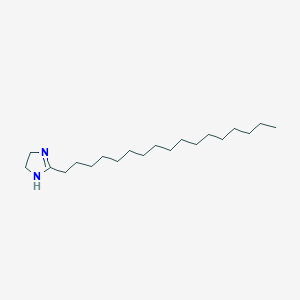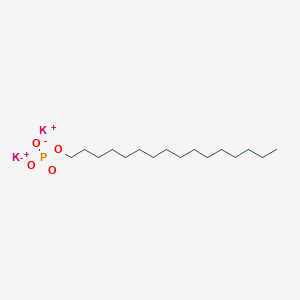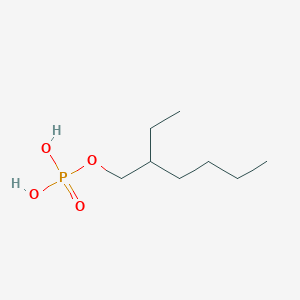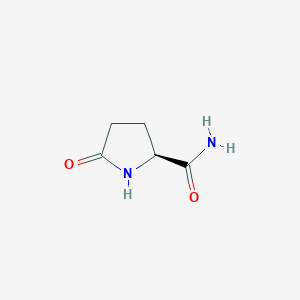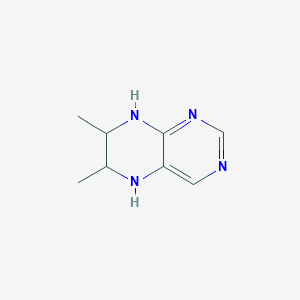
5,6,7,8-Tetrahydro-6,7-dimethylpteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-6,7-dimethylpteridine (THDP) is a naturally occurring pteridine derivative that has gained significant attention in scientific research due to its unique properties. THDP is a heterocyclic compound that is found in various biological systems, including plants, animals, and microorganisms. It has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-6,7-dimethylpteridine is not fully understood, but it is believed to act as a cofactor in several enzymatic reactions. 5,6,7,8-Tetrahydro-6,7-dimethylpteridine is involved in the biosynthesis of thiamine, which is an essential vitamin for humans. 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has also been found to play a role in the breakdown of amino acids, which are important building blocks for proteins.
Efectos Bioquímicos Y Fisiológicos
5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been found to have several biochemical and physiological effects. In biochemistry, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been shown to act as a cofactor in several enzymatic reactions, including the biosynthesis of thiamine and the breakdown of amino acids. In pharmacology, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been found to act as an antioxidant and anti-inflammatory agent. In medicine, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been studied for its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6,7,8-Tetrahydro-6,7-dimethylpteridine has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. This allows researchers to produce 5,6,7,8-Tetrahydro-6,7-dimethylpteridine in large quantities for use in experiments. One limitation is that 5,6,7,8-Tetrahydro-6,7-dimethylpteridine is a relatively unstable compound and can degrade over time, making it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 5,6,7,8-Tetrahydro-6,7-dimethylpteridine. One direction is to investigate its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders. Another direction is to explore its role as a cofactor in enzymatic reactions and its potential applications in biochemistry and pharmacology. Additionally, researchers can investigate new synthesis methods for 5,6,7,8-Tetrahydro-6,7-dimethylpteridine and explore its potential use in various industries, including food and agriculture.
Métodos De Síntesis
5,6,7,8-Tetrahydro-6,7-dimethylpteridine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various chemical reagents to produce 5,6,7,8-Tetrahydro-6,7-dimethylpteridine from precursors. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursors into 5,6,7,8-Tetrahydro-6,7-dimethylpteridine. Both methods have been used successfully to produce 5,6,7,8-Tetrahydro-6,7-dimethylpteridine in the laboratory.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been studied extensively for its potential applications in various fields of scientific research. In biochemistry, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been found to be a cofactor in several enzymatic reactions, including the biosynthesis of thiamine and the breakdown of amino acids. In pharmacology, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been investigated for its potential therapeutic effects, including its ability to act as an antioxidant and anti-inflammatory agent. In medicine, 5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been studied for its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders.
Propiedades
Número CAS |
114-27-2 |
|---|---|
Nombre del producto |
5,6,7,8-Tetrahydro-6,7-dimethylpteridine |
Fórmula molecular |
C8H12N4 |
Peso molecular |
164.21 g/mol |
Nombre IUPAC |
6,7-dimethyl-5,6,7,8-tetrahydropteridine |
InChI |
InChI=1S/C8H12N4/c1-5-6(2)12-8-7(11-5)3-9-4-10-8/h3-6,11H,1-2H3,(H,9,10,12) |
Clave InChI |
CALVHBWWYCZXKE-UHFFFAOYSA-N |
SMILES |
CC1C(NC2=NC=NC=C2N1)C |
SMILES canónico |
CC1C(NC2=NC=NC=C2N1)C |
Otros números CAS |
114-27-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



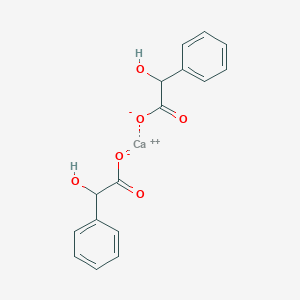
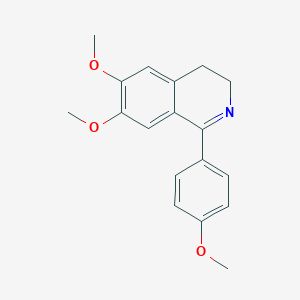
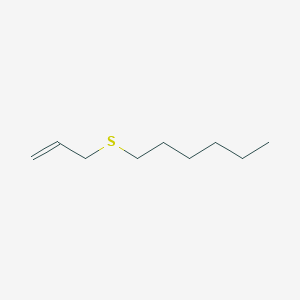
![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)
![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)
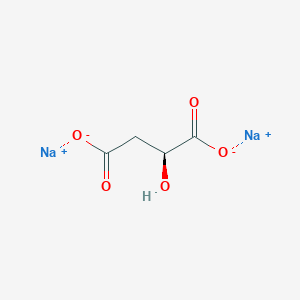
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)
